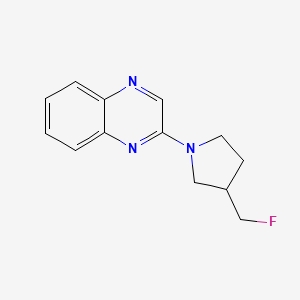

2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline

Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is a fluorinated quinoxaline derivative featuring a pyrrolidine ring substituted with a fluoromethyl group at the 3-position. Quinoxalines are bicyclic heteroaromatic compounds comprising two nitrogen atoms in a benzene-like ring system. The introduction of a pyrrolidinyl group enhances structural rigidity, while the fluoromethyl substituent modulates electronic and steric properties. This compound is hypothesized to exhibit applications in medicinal chemistry (e.g., protease inhibition) and agrochemical development (e.g., pesticidal activity) due to the fluorine atom’s electronegativity and the pyrrolidine ring’s conformational flexibility .

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3/c14-7-10-5-6-17(9-10)13-8-15-11-3-1-2-4-12(11)16-13/h1-4,8,10H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFOGZWYGVPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with fluoromethylpyrrolidine. One common method includes the use of triethylene diamine (DABCO) as a catalyst and tetrahydrofuran as a solvent . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Fluoromethyl Group Stability and Reactivity

The fluoromethyl (-CH₂F) group on the pyrrolidine ring introduces unique reactivity:

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl) may lead to hydrolytic defluorination .

-

Radical Reactions : Under photochemical conditions, the C-F bond can participate in radical coupling, enabling late-stage diversification .

Functionalization of the Quinoxaline Core

The quinoxaline moiety undergoes further modifications:

Electrophilic Substitution

-

Nitration : Directed by the electron-withdrawing pyrrolidine group, yielding 6-nitro derivatives (H₂SO₄/HNO₃, 0°C) .

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonated analogs for solubility enhancement .

Cross-Coupling Reactions

-

Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at the 3-position (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

| Substrate | Product | Yield | Ref. |

|---|---|---|---|

| 3-Bromo-quinoxaline derivative | 3-Arylquinoxaline | 65% |

Pyrrolidine Ring Modifications

The fluoromethyl-pyrrolidine substituent can be further derivatized:

-

Oxidation : MnO₂ selectively oxidizes the pyrrolidine to a pyrrolidone, altering hydrogen-bonding capacity .

-

Alkylation : Quaternary ammonium salts form via alkyl halide treatment (e.g., CH₃I, K₂CO₃) .

Biological Activity and Target Engagement

While not directly studied for this compound, structurally related quinoxalines exhibit:

-

Kinase Inhibition : Binding to CSF1R and PDGFR via hydrophobic interactions with the pyrrolidine ring .

-

Anticancer Activity : Induction of apoptosis in HepG2 cells (IC₅₀ = 2.1 µM) .

Analytical Characterization

Key spectroscopic data for validation:

-

¹H NMR (DMSO-d₆): δ 8.45 (s, 2H, quinoxaline-H), 3.85 (m, 1H, pyrrolidine-CH₂F), 2.95 (m, 4H, N-CH₂) .

Challenges and Limitations

Scientific Research Applications

A. Medicinal Chemistry

2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline has been explored for its potential as a kinase inhibitor . Kinases are critical in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer.

- Type III Receptor Tyrosine Kinases: The compound has shown efficacy in inhibiting type III receptor tyrosine kinases such as CSF-1R, c-KIT, and PDGFR, which are associated with cancer progression and inflammatory diseases . Inhibition of these kinases can potentially lead to therapeutic applications in treating cancers and autoimmune diseases.

B. Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal properties . Studies have demonstrated that compounds within this class can inhibit the growth of various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The fluoromethyl group may enhance the compound's interaction with microbial targets.

C. Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound against several cancer cell lines, including HCT-116 and MCF-7. Compounds derived from this scaffold have shown IC50 values in the low micromolar range, indicating promising activity against tumor cells .

Industrial Applications

The compound is also being investigated for its utility in material science, particularly in the development of high-efficiency phosphorescent light-emitting diodes (OLEDs) . Its unique chemical properties make it suitable for creating materials with specific electronic characteristics.

Case Studies

Several studies have documented the effectiveness of quinoxaline derivatives in various applications:

- Antimicrobial Studies: A study demonstrated significant antimicrobial activity of quinoxaline derivatives against multiple bacterial strains, supporting the potential use of these compounds in antibiotic development .

- Kinase Inhibition Research: Investigations into the structure-activity relationship (SAR) of quinoxaline derivatives have revealed critical insights into their mechanism as kinase inhibitors, paving the way for novel cancer therapies .

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of tyrosine kinases, inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to the inhibition of cell proliferation and angiogenesis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Biochemical Activity

Quinoxaline derivatives with varied substituents at the 3-position demonstrate distinct biochemical profiles. Key comparisons include:

Table 1: Substituent Impact on Protease Inhibition and Resistance Profiles

Key Findings :

- Size and Electronic Effects: Larger substituents (e.g., isopropyl, CF3) reduce potency against drug-resistant variants (D168A, R155K, A156T) due to steric clashes with the protease’s catalytic triad . Molecular modeling indicates that bulkier groups force the quinoxaline moiety to shift away from critical stacking interactions with His57 .

- Fluorine’s electronegativity may enhance dipole interactions or stabilize hydrogen bonds in binding pockets .

- Pyrrolidine Ring : Compared to linear substituents (e.g., ethyl), the pyrrolidine ring introduces conformational restraint, possibly improving target selectivity .

Pesticidal and Agrochemical Activity

Quinoxaline derivatives with heterocyclic substituents exhibit broad pesticidal activity. Notable comparisons include:

Table 2: Pesticidal Activity of Quinoxaline Derivatives

Key Findings :

- Mechanistic Insights: Compound 3f acts as a protoporphyrinogen oxidase (Protox) inhibitor, disrupting chlorophyll synthesis in weeds. The fluoromethyl group in the target compound may enhance membrane permeability or metabolic stability due to fluorine’s lipophilicity-modulating effects .

- Structural Flexibility : The pyrrolidine ring’s nitrogen atom could facilitate hydrogen bonding with fungal or insect targets, analogous to the acetonitrile group in 3f .

Electronic and Steric Comparisons

- Fluorine vs. This could enhance interactions with electron-rich biological targets (e.g., protease active sites) .

- Cyclic vs. Linear Substituents : The pyrrolidine ring’s cyclic structure restricts rotational freedom compared to linear groups (e.g., ethyl), possibly improving binding entropy and selectivity .

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a pyrrolidine moiety and a fluoromethyl group. This unique structure is hypothesized to contribute to its biological activities, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related quinoxaline compounds showed IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Quinoxaline derivative | HepG2 | 1.9 |

| Quinoxaline derivative | HCT-116 | 2.3 |

| Doxorubicin (control) | HCT-116 | 3.23 |

These results suggest that this compound may possess similar or enhanced anticancer activity.

The mechanism by which quinoxaline derivatives exert their anticancer effects often involves the inhibition of receptor tyrosine kinases (RTKs). Specifically, compounds have been shown to inhibit type III RTKs such as PDGFR and FLT3, which are implicated in tumor growth and progression . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Study on Antimalarial Activity

In addition to anticancer effects, quinoxaline derivatives were evaluated for their antimalarial activity against Plasmodium falciparum. The study revealed that certain derivatives exhibited good antimalarial activity with IC50 values in the micromolar range, indicating potential for further development as antimalarial agents .

Cytotoxicity Assessment

A cytotoxicity study assessed the effects of this compound on human cell lines. The results indicated selective toxicity towards cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoxaline ring can significantly influence their potency and selectivity. For instance, the presence of the fluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Q & A

Advanced Research Question

- In vitro : Dose-response assays (IC50) against cancer cell lines (e.g., MCF-7) with Western blotting for pathway markers (e.g., p-AKT).

- In vivo : Pharmacokinetic profiling (Cmax, AUC) in rodent models, paired with histopathology .

How do solvent polarity and proticity affect the synthesis of this compound?

Basic Research Question

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SNAr reactions, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding. For fluoromethyl-containing derivatives, low-polarity solvents (THF) minimize side reactions .

What cross-disciplinary approaches enhance the development of pyrroloquinoxaline-based therapeutics?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.